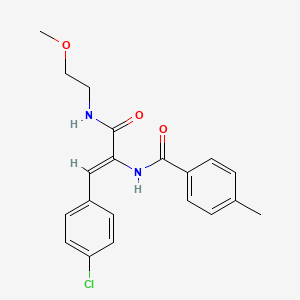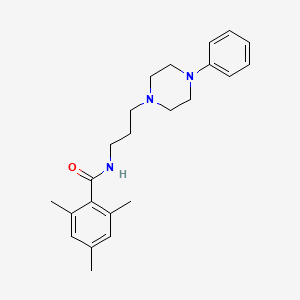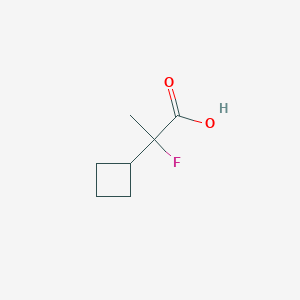
2-Cyclobutyl-2-fluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclobutyl-2-fluoropropanoic acid” is a chemical compound with the CAS Number: 1556027-07-6 . It has a molecular weight of 146.16 . The IUPAC name for this compound is 2-cyclobutyl-2-fluoropropanoic acid .
Molecular Structure Analysis
The InChI code for “2-Cyclobutyl-2-fluoropropanoic acid” is 1S/C7H11FO2/c1-7(8,6(9)10)5-3-2-4-5/h5H,2-4H2,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclobutyl-2-fluoropropanoic acid” include a molecular weight of 146.16 .Applications De Recherche Scientifique
Synthesis of Cyclobutane-Containing Natural Products
2-Cyclobutyl-2-fluoropropanoic acid: plays a crucial role in the synthesis of cyclobutane-containing natural products. These compounds are widely distributed in nature and exhibit diverse pharmaceutical activities. The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are integral to various drugs and drug prototypes with antibacterial, antiviral, and immunosuppressant properties .
Medicinal Chemistry and Drug Design
In medicinal chemistry, 2-Cyclobutyl-2-fluoropropanoic acid is used to modulate and design structures with enhanced clinical efficacy and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, it has been incorporated into pharmaceuticals to increase the selectivity towards certain receptors, as seen in the development of JAK1-mediated autoimmune disease treatments .
Kinetic Resolution in Drug Synthesis
This compound is also significant in the kinetic resolution of racemic mixtures to produce chiral drugs. An example includes the production of chiral 2-aryl-2-fluoropropanoic acids, which are analogs of non-steroidal anti-inflammatory drugs (NSAIDs). The kinetic resolution process helps in obtaining optically active carboxylic acids and their esters with high enantiomeric excesses .
Organic Synthesis - Suzuki–Miyaura Coupling
2-Cyclobutyl-2-fluoropropanoic acid: can be utilized in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it a valuable tool in organic synthesis .
Biochemical Research
In biochemical research, 2-Cyclobutyl-2-fluoropropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new biochemical pathways and the development of novel therapeutic agents .
Propriétés
IUPAC Name |
2-cyclobutyl-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-7(8,6(9)10)5-3-2-4-5/h5H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAMRFZKSOKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-2-fluoropropanoic acid | |
CAS RN |
1556027-07-6 |
Source


|
| Record name | 2-cyclobutyl-2-fluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)
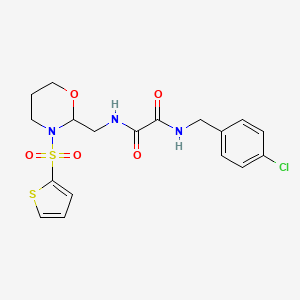
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3000215.png)
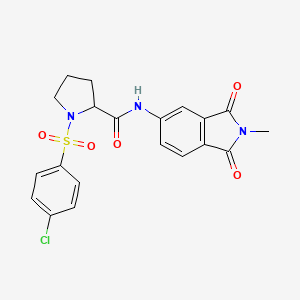
![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)


![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)

